molecular formula C11H12INO2 B14842234 2-Cyclopropoxy-6-iodo-N-methylbenzamide

2-Cyclopropoxy-6-iodo-N-methylbenzamide

Cat. No.: B14842234
M. Wt: 317.12 g/mol
InChI Key: NKMAJDJWRAYGGR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-iodo-N-methylbenzamide is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.12 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a N-methylbenzamide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-iodo-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Cyclopropoxy-6-iodo-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-methylbenzamide: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.

    N-Cyclopropyl-2-iodo-3-methylbenzamide: This compound has a similar structure but with an additional methyl group on the benzene ring.

Uniqueness

2-Cyclopropoxy-6-iodo-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

2-cyclopropyloxy-6-iodo-N-methylbenzamide

InChI

InChI=1S/C11H12INO2/c1-13-11(14)10-8(12)3-2-4-9(10)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

NKMAJDJWRAYGGR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1I)OC2CC2

Origin of Product

United States

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